3-Hydroxyanthranilic Acid

Catalog No.
S569460
CAS No.
548-93-6
M.F
C7H7NO3
M. Wt
153.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxyanthranilic Acid

CAS Number

548-93-6

Product Name

3-Hydroxyanthranilic Acid

IUPAC Name

2-amino-3-hydroxybenzoic acid

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

InChI

InChI=1S/C7H7NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,8H2,(H,10,11)

InChI Key

WJXSWCUQABXPFS-UHFFFAOYSA-N

SMILES

Array

solubility

SLIGHTLY SOL IN WATER, SOL IN HOT WATER, ALCOHOL, ETHER; SOL IN CHLOROFORM

Synonyms

3 Hydroxyanthranilic Acid, 3-Hydroxyanthranilic Acid, Acid, 3-Hydroxyanthranilic

Canonical SMILES

C1=CC(=C(C(=C1)O)N)C(=O)O

The exact mass of the compound 3-Hydroxyanthranilic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly sol in water, sol in hot water, alcohol, ether; sol in chloroform. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522891. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates. It belongs to the ontological category of aminobenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Hydroxyanthranilic acid (3-HAA), also known as 2-Amino-3-hydroxybenzoic acid, is a key metabolite of tryptophan and a specialized chemical intermediate. Its value in procurement is centered on the specific ortho-aminophenol arrangement of its functional groups, which dictates its unique reactivity in the synthesis of phenoxazinone-based pharmaceuticals and dyes, as well as in the formation of electroactive polymers. The compound presents as a crystalline solid with defined solubility in common organic solvents such as DMF, DMSO, and ethanol (~30 mg/mL), but limited solubility in aqueous buffers like PBS at neutral pH (0.5 mg/mL). It has a high decomposition temperature, a critical parameter for process design in chemical manufacturing.

Substituting 3-Hydroxyanthranilic Acid with its parent compound, anthranilic acid, or with positional isomers (e.g., 4- or 5-aminosalicylic acid) will lead to process failure and undesirable outcomes. The specific 3-hydroxy, 2-amino substitution pattern is required for the oxidative coupling reactions that form the phenoxazinone chromophore, a key step in the synthesis of actinomycin and related compounds. Furthermore, isomers exhibit significantly different thermal stabilities; for example, 4-aminosalicylic acid sublimes and decarboxylates at temperatures where 3-HAA remains stable, impacting reaction integrity and yield in high-temperature processes. Analogs like anthranilic acid also lack the critical o-aminophenol structure, rendering them incapable of the metal-reducing redox activity that is essential for certain polymerization and catalytic applications.

Distinct Redox Activity Enables Metal-Mediated Reactions Where Analogs Fail

Unlike its non-phenolic analog anthranilic acid, 3-Hydroxyanthranilic acid (3-HAA) possesses the o-aminophenol structure necessary to reduce metal ions, a critical step for initiating specific catalytic cycles or polymerization reactions. Cyclic voltammetry studies show that 3-HAA readily reduces Cu(II) at physiological pH. In contrast, anthranilic acid shows no significant redox activity under identical conditions, demonstrating that it cannot be substituted in processes requiring metal reduction by the monomer.

Evidence DimensionRedox Activity (Cu(II) Reduction)
Target Compound DataDemonstrates significant redox activity; reduces Cu(II) to Cu(I)
Comparator Or BaselineAnthranilic Acid: No significant redox activity in the same potential window
Quantified DifferenceQualitatively distinct electrochemical behavior; 3-HAA is redox-active while anthranilic acid is not under these conditions.
ConditionsCyclic voltammetry at pH 7.4 with 25 µM copper(II) chloride and 100 µM of the test compound.

For applications in catalysis, sensor development, or metal-mediated polymerization, only 3-HAA provides the required electron-donating capability; anthranilic acid is an inert substitute.

Positional Isomerism Dictates Electropolymerization Potential for Functional Film Deposition

The position of the hydroxyl group is critical for successful electropolymerization and subsequent surface functionalization. Studies on analogous substituted phenols and phenylacetic acids consistently show that monomers with 3-position substituents exhibit more favorable polymerization behavior. For example, 3-nitrophenol has a lower anodic oxidation potential than its 2- and 4-isomers, making it easier to polymerize. Similarly, poly(3-hydroxyphenylacetic acid) was identified as the most effective isomer for creating a functionalized film for biomolecule immobilization. This demonstrates that the specific 3-hydroxy configuration of 3-HAA is advantageous for creating stable, functional polymer films on conductive substrates, a property not shared by other isomers.

Evidence DimensionEase of Electropolymerization & Film Functionalization
Target Compound Data3-hydroxy configuration provides favorable oxidation potential and superior film properties for functionalization.
Comparator Or BaselinePositional Isomers (e.g., 2- and 4-hydroxy analogs): Exhibit higher oxidation potentials or form films less suitable for subsequent modification.
Quantified Difference3-nitrophenol shows a lower anodic oxidation potential than 2- and 4-nitrophenol. Poly(3-hydroxyphenylacetic acid) provides the best strategy for biomolecule incorporation.
ConditionsElectropolymerization on graphite or gold electrodes via cyclic voltammetry.

Procurement of 3-HAA is justified for creating modified electrodes or functional surfaces, as its isomeric structure leads to more efficient and controllable film deposition compared to other isomers.

Superior Thermal Stability Ensures Process Integrity over Volatile Isomers

3-Hydroxyanthranilic acid exhibits a high decomposition temperature of approximately 240 °C, providing a stable processing window for high-temperature syntheses. This contrasts sharply with the behavior of closely related isomers. For instance, thermal analysis shows that 4-aminosalicylic acid is significantly less stable, beginning to sublime at temperatures below its melting point before decarboxylating in the liquid phase. This inherent instability of isomers can lead to yield loss, impurity formation, and process failure.

Evidence DimensionThermal Decomposition Point
Target Compound Data240 °C (decomposes)
Comparator Or Baseline4-Aminosalicylic Acid: Sublimes and decarboxylates at a much lower temperature range, showing instability.
Quantified Difference3-HAA has a significantly higher and more defined thermal stability limit compared to unstable isomers.
ConditionsThermogravimetric Analysis (TGA) / Melting point determination.

For chemical processes requiring heat, 3-HAA offers predictable stability and process reliability, whereas substituting with less stable isomers risks uncontrolled decomposition and failed reactions.

Precursor for Phenoxazinone-Based APIs and Dyes

The unique ortho-aminophenol structure of 3-HAA is essential for the oxidative dimerization reaction that forms the core of phenoxazinone compounds like actinocin, the chromophore of the anticancer drug actinomycin D. Its defined thermal stability ensures it can withstand the required reaction conditions without premature decomposition, making it the specific and reliable precursor for these syntheses.

Monomer for Conductive Polymer Films and Functionalized Surfaces

For developing biosensors or modified electrodes, 3-HAA is the preferred monomer over its isomers due to its more favorable electropolymerization characteristics. Its ability to reduce metal ions like copper can also be leveraged to create composite materials or initiate metal-catalyzed film deposition where analogs like anthranilic acid would be ineffective.

Starting Material for Syntheses Requiring High-Temperature Processing

In multi-step syntheses that require heating to elevated temperatures, the high thermal decomposition point of 3-HAA (240 °C) provides a significant advantage in process design and reliability. Unlike isomers that may sublime or decompose unexpectedly, 3-HAA ensures predictable behavior and minimizes the formation of thermal degradation impurities.

Physical Description

Solid

Color/Form

LEAFLETS IN WATER

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

153.042593085 Da

Monoisotopic Mass

153.042593085 Da

Heavy Atom Count

11

Appearance

Assay:≥98%A crystalline solid

Melting Point

164 °C

UNII

1UQB1BT4OT

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Free Radical Scavengers

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

548-93-6

Absorption Distribution and Excretion

SIGNIFICANT PERCENTAGE OF PT WITH NON-OCCUPATIONAL 'SPONTANEOUS' BLADDER CANCER EXCRETE HIGHER AMT OF...3-HYDROXYANTHRANILIC ACID THAN NORMAL CONTROL INDIVIDUALS...
...EXCRETED MAINLY IN FREE FORM IN HUMAN SUBJECTS, AS SULFATE ESTERS IN RATS, & AS GLUCURONIDES IN GUINEA-PIGS.
FOLLOWING IP INJECTION OF 0.2 MUMOLE (14)C-3-HYDROXYANTHRANILIC ACID TO MICE, 54 & 64% OF (14)C RECOVERED WAS FOUND IN CO2, AFTER 1 & 24 HR, RESPECTIVELY. AT 24 HR CARCASS & FECES CONTAINED 19% OF (14)C, & ONLY 17% WAS FOUND IN URINE.
AFTER SC INJECTION OF (3)H-LABELED 3-HYDROXYANTHRANILIC ACID INTO MICE, (3)H WAS DISTRIBUTED MAINLY IN LIVER & KIDNEYS, & AFTER 6 HR, (3)H REMAINED IN LYMPHOID ORGANS.
For more Absorption, Distribution and Excretion (Complete) data for 2-AMINO-3-HYDROXY-BENZOIC ACID (6 total), please visit the HSDB record page.

Metabolism Metabolites

YIELDS 2-AMINO-3-CARBOXYPHENYL SULFATE IN GUINEA PIGS, MICE & RATS; WATANABE M & MINEGISHI K, BIOCHEM PHARMAC, 21, 1347 (1972). YIELDS CINNABARINIC ACID IN RATS; SUBBA RAO PV & VAIDYANATHAN CS, BIOCHEM J, 99, 317 (1966). IN MICE, MORGAN LR, SINGH R, SYLVES T V & WEIMORTS D, CANCER RES, 27, 2395 (1967). /FROM TABLE/
YIELDS ALPHA-AMINO-BETA-CARBOXYMUCONIC SEMIALDEHYDE IN PIG. WISS O & BETTENDORF G, HOPPE-SEYLER'S Z PHYSIOL CHEM, 306, 10 (1957). YIELDS 2-AMINO-3-CARBOXYPHENYL-BETA-D-GLUCURONIDE IN GUINEA PIGS, MICE, RATS; WATANABE M, CHKUBO K & TAMURA Z, BIOCHEM PHARMAC, 21, 1337 (1972). /FROM TABLE/
INCUBATION OF 3-HYDROXYANTHRANILIC ACID WITH 100,000 G SUPERNATANT OF MALE RAT LIVER, PRODUCED TRACES OF 3-METHOXYANTHRANILIC ACID.
NO SIGNIFICANT DIFFERENCES IN LEVEL OF ACTIVITY WERE FOUND AMONG STRAINS FOR HYDROXYANTHRANILATE OXYGENASE.

Wikipedia

3-Hydroxyanthranilic_acid

Clinical Laboratory Methods

SPECTROPHOTOMETRY IN URINE.

Interactions

TRYPTOPHAN ADMIN RAISED OUTPUT OF FREE FORM /OF 3-HYDROXYANTHRANILIC ACID/ PRINCIPALLY IN HUMAN URINE...
EFFECT OF CIGARETTE SMOKING ON (CARCINOGEN) 3-HYDROXY ANTHRANILIC ACID EXCRETION WAS STUDIED ON 20 NORMAL INDIVIDUALS IN FASTING STATE. SMOKING INCR EXCRETION OF THIS METABOLITE IN URINE SIGNIFICANTLY.

Dates

Last modified: 08-15-2023

Characterization of a 3-hydroxyanthranilic acid 6-hydroxylase involved in paulomycin biosynthesis

Yong Ding, Min Wang, Jine Li, Pengwei Li, Zhenyan Guo, Yihua Chen
PMID: 33493986   DOI: 10.1016/j.bbrc.2021.01.042

Abstract

Paulomycins (PAUs) refer to a group of glycosylated antibiotics with attractive antibacterial activities against Gram-positive bacteria. They contain a special ring A moiety that is prone to dehydrate between C-4 and C-5 to a quinone-type form at acidic condition, which will reduce the antibacterial activities of PAUs significantly. Elucidation of the biosynthetic mechanism of the ring A moiety may facilitate its structure modifications by combinatorial biosynthesis to generate PAU analogues with enhanced bioactivity or stability. Previous studies showed that the ring A moiety is derived from chorismate, which is converted to 3-hydroxyanthranilic acid (3-HAA) by a 2-amino-2-deoxyisochorismate (ADIC) synthase, a 2,3-dihydro-3-hydroxyanthranilic acid (DHHA) synthase, and a DHHA dehydrogenase. Unfortunately, little is known about the conversion process from 3-HAA to the highly decorated ring A moiety of PAUs. In this work, we characterized Pau17 as an unprecedented 3-HAA 6-hydroxylase responsible for the conversion of 3-HAA to 3,6-DHAA by in vivo and in vitro studies, pushing one step forward toward elucidating the biosynthetic mechanism of the ring A moiety of PAUs.


Ultra-performance liquid chromatography-tandem mass spectrometry quantitative profiling of tryptophan metabolites in human plasma and its application to clinical study

Yun Chen, Hui Chen, Ganggang Shi, Min Yang, Fuchun Zheng, Zhijie Zheng, Shuyao Zhang, Shilong Zhong
PMID: 31586884   DOI: 10.1016/j.jchromb.2019.121745

Abstract

A sensitive, rapid and reliable ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated to assay tryptophan (TRP) and its nine metabolites, including kynurenine (KYN), kynurenic acid (KYNA), 3-hydroxykynurenine (3-HK), 3-hydroxyanthranilic acid (3-HAA), xanthurenic acid (XA), 5-hydroxytryptamine (5-HT), 5-hydroxyindoleacetic acid (5-HIAA), 3-indolepropionic acid (IPA) and 3-indoleacetic acid (IAA) in human plasma. Tryptophan-d5 (TRP-d5) and carbamazepine (CAR) were applied to the method quantification, where TRP-d5 was the corresponding internal standard (IS) for TRP and KYN, and CAR was the corresponding IS for the other analytes. Plasma samples were processed by deproteinisation with acetonitrile, followed by separation on an Acquity UPLC HSS T3 column by using gradient elution with 0.1% (v/v) formic acid in water and acetonitrile and detection by electrospray ionisation tandem mass spectrometry in positive ion multiple reaction monitoring (MRM) within a total run time of 5 min. The calibration ranges were 3-600 ng/mL for 3-HK, 1.5-300 ng/mL for 5-HT, 25-5000 ng/mL for KYN, 1-200 ng/mL for XA, 100-20,000 ng/mL for TRP, 5-1000 ng/mL for KYNA, 2-400 ng/mL for 3-HAA, 2.5-500 ng/mL for 5-HIAA and 10-2000 ng/mL for IAA and IPA. All intra- and inter-day analytical variations were acceptable. Matrix effect and recovery evaluation proved that matrix effect can be negligible, and sample preparation approach was effective. The newly developed method can simultaneously determine a panel of TRP metabolites and was successfully applied in the clinical study characterising TRP metabolism in healthy volunteers.


Kinetic Evaluation of Dye Decolorization by Fenton Processes in the Presence of 3-Hydroxyanthranilic Acid

Cássia Sidney Santana, Márcio Daniel Nicodemos Ramos, Camila Cristina Vieira Velloso, André Aguiar
PMID: 31067822   DOI: 10.3390/ijerph16091602

Abstract

The fungal metabolite 3-hydroxyanthranilic acid (3-HAA) was used as a redox mediatorwith the aim of increasing dye degradation by Fenton oxidative processes (Fe
/H
O
, Fe
/H
O
). ItsFe
-reducing activity can enhance the generation of reactive oxygen species as HO
radicals.Initially, the influence of 3-HAA on decolorization kinetics of five dyes (methylene blue,chromotrope 2R, methyl orange, phenol red, and safranin T) was investigated using decolorizationdata from a previous work conducted by the present research group. Fe
-containing reaction datawere well fitted with first-order and mainly second-order kinetic models, whereas the BMG(Behnajady, Modirshahla and Ghanbary) model obtained optimal fit to Fe
. Improvements inkinetic parameters (i.e., apparent rate constants and maximum oxidation capacity) were observedwith the addition of 3-HAA. In another set of experiments, a decrease in apparent activation energywas observed due to introducing 3-HAA into reactions containing either Fe
or Fe
in order todecolorize phenol red at different temperatures. This indicates that the redox mediator decreasesthe energy barrier so as to allow reactions to occur. Thus, based on recent experiments and thereaction kinetics models evaluated herein, pro-oxidant properties have been observed for 3-HAAin Fenton processes.


Serum Metabolic Profiles of the Tryptophan-Kynurenine Pathway in the high risk subjects of major depressive disorder

Masashi Sakurai, Yasuko Yamamoto, Noriyo Kanayama, Masaya Hasegawa, Akihiro Mouri, Masao Takemura, Hidetoshi Matsunami, Tomoya Miyauchi, Tatsuya Tokura, Hiroyuki Kimura, Mikiko Ito, Eri Umemura, Aiji Sato Boku, Wataru Nagashima, Takashi Tonoike, Kenichi Kurita, Norio Ozaki, Toshitaka Nabeshima, Kuniaki Saito
PMID: 32029791   DOI: 10.1038/s41598-020-58806-w

Abstract

Previous reports have shown that during chronic inflammation, the tryptophan (TRP)-kynurenine (KYN) pathway plays a pivotal role in the onset of depression. The aim of this study was to investigate the characteristics of the serum TRP-KYN pathway metabolite profile in high-risk subjects of major depressive disorder (HRMDD) defined by depression scores. The concentrations of TRP-KYN pathway metabolites {TRP, KYN, 3-hydroxyanthranilic acid (3HAA), 3-hydroxykynurenine (3HK), kynurenic acid (KYNA) and anthranilic acid (AA)} were assessed in serum from HRMDD, chronic pain disorder patients and healthy controls. In serum from HRMDD, elevated levels of AA and decreased levels of TRP were observed, but the levels of other metabolites were not changed. Furthermore, the change in the AA
/AA
ratio in subjects who progressed from a health. y state to a depressive state was correlated with an increase in the CES-D score. The level of IL-1 receptor antagonist (IL-1RA) was negatively correlated with that of AA. Interestingly, we confirmed AA as a possible biomarker for depression-related symptoms, since the metabolite profiles in the chronic pain disorder group and chronic unpredictable mild stress model mice were similar to those in the HRMDD. These results suggest that AA may be an effective marker for HRMDD.


Overexpression of kynurenic acid and 3-hydroxyanthranilic acid after rat traumatic brain injury

Arturo Mangas, Margarita Heredia, Adelaida Riolobos, Antonio De la Fuente, José María Criado, Javier Yajeya, Michel Geffard, Rafael Coveñas
PMID: 30426733   DOI: 10.4081/ejh.2018.2985

Abstract

Using an immunohistochemical technique, we have studied the distribution of kynuneric acid (KYNA) and 3-hydroxyanthranilic acid (3-HAA) in a rat brain injury model (trauma). The study was carried out inducing a cerebral ablation of the frontal motor cortex. Two mouse monoclonal specific antibodies previously developed by our group directed against KYNA and 3-HAA were used. In control animals (sham-operated), the expression of both KYNA and 3-HAA was not observed. In animals in which the ablation was performed, the highest number of immunoreactive cells containing KYNA or 3-HAA was observed in the region surrounding the lesion and the number of these cells decreased moving away from the lesion. KYNA and 3-HAA were also observed in the white matter (ipsilateral side) located close to the injured region and in some cells placed in the white matter of the contralateral side. The distribution of KYNA and 3-HAA perfectly matched with the peripheral injured regions. The results found were identical independently of the perfusion date of animals (17, 30 or 54 days after brain injury). For the first time, the presence of KYNA and 3-HAA has been described in a rat trauma model. Moreover, by using a double immunocytochemistry protocol, it has been demonstrated that both metabolites were located in astrocytes. The findings observed suggest that, in cerebral trauma, KYNA and 3-HAA are involved in tissue damage and that these compounds could act, respectively, as a neuroprotector and a neurotoxic. This means that, in trauma, a counterbalance occurs and that a regulation of the indoleamine 2,3 dioxygenase (IDO) pathway could be required after a brain injury in order to decrease the deleterious effects of ending metabolites (the neurotoxic picolinic acid). Moreover, the localization of KYNA and 3-HAA in the contralateral side of the lesion suggests that the IDO pathway is also involved in the sprouting and pathfinding that follows a traumatic brain injury.


Engagement of Nuclear Coactivator 7 by 3-Hydroxyanthranilic Acid Enhances Activation of Aryl Hydrocarbon Receptor in Immunoregulatory Dendritic Cells

Marco Gargaro, Carmine Vacca, Serena Massari, Giulia Scalisi, Giorgia Manni, Giada Mondanelli, Emilia M C Mazza, Silvio Bicciato, Maria T Pallotta, Ciriana Orabona, Maria L Belladonna, Claudia Volpi, Roberta Bianchi, Davide Matino, Alberta Iacono, Eleonora Panfili, Elisa Proietti, Ioana Maria Iamandii, Violetta Cecchetti, Paolo Puccetti, Oriana Tabarrini, Francesca Fallarino, Ursula Grohmann
PMID: 31481962   DOI: 10.3389/fimmu.2019.01973

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) catalyzes the first step in the kynurenine pathway of tryptophan (Trp) degradation that produces several biologically active Trp metabolites. L-kynurenine (Kyn), the first byproduct by IDO1, promotes immunoregulatory effects via activation of the Aryl hydrocarbon Receptor (AhR) in dendritic cells (DCs) and T lymphocytes. We here identified the nuclear coactivator 7 (NCOA7) as a molecular target of 3-hydroxyanthranilic acid (3-HAA), a Trp metabolite produced downstream of Kyn along the kynurenine pathway. In cells overexpressing NCOA7 and AhR, the presence of 3-HAA increased the association of the two molecules and enhanced Kyn-driven, AhR-dependent gene transcription. Physiologically, conventional (cDCs) but not plasmacytoid DCs or other immune cells expressed high levels of NCOA7. In cocultures of CD4
T cells with cDCs, the co-addition of Kyn and 3-HAA significantly increased the induction of Foxp3
regulatory T cells and the production of immunosuppressive transforming growth factor β in an NCOA7-dependent fashion. Thus, the co-presence of NCOA7 and the Trp metabolite 3-HAA can selectively enhance the activation of ubiquitary AhR in cDCs and consequent immunoregulatory effects. Because NCOA7 is often overexpressed and/or mutated in tumor microenvironments, our current data may provide evidence for a new immune check-point mechanism based on Trp metabolism and AhR.


3-Hydroxyanthralinic acid metabolism controls the hepatic SREBP/lipoprotein axis, inhibits inflammasome activation in macrophages, and decreases atherosclerosis in Ldlr-/- mice

Martin Berg, Konstantinos A Polyzos, Hanna Agardh, Roland Baumgartner, Maria J Forteza, Ilona Kareinen, Anton Gisterå, Gerhard Bottcher, Eva Hurt-Camejo, Göran K Hansson, Daniel F J Ketelhuth
PMID: 31589306   DOI: 10.1093/cvr/cvz258

Abstract

Atherosclerosis is a chronic inflammatory disease involving immunological and metabolic processes. Metabolism of tryptophan (Trp) via the kynurenine pathway has shown immunomodulatory properties and the ability to modulate atherosclerosis. We identified 3-hydroxyanthranilic acid (3-HAA) as a key metabolite of Trp modulating vascular inflammation and lipid metabolism. The molecular mechanisms driven by 3-HAA in atherosclerosis have not been completely elucidated. In this study, we investigated whether two major signalling pathways, activation of SREBPs and inflammasome, are associated with the 3-HAA-dependent regulation of lipoprotein synthesis and inflammation in the atherogenesis process. Moreover, we examined whether inhibition of endogenous 3-HAA degradation affects hyperlipidaemia and plaque formation.
In vitro, we showed that 3-HAA reduces SREBP-2 expression and nuclear translocation and apolipoprotein B secretion in HepG2 cell cultures, and inhibits inflammasome activation and IL-1β production by macrophages. Using Ldlr-/- mice, we showed that inhibition of 3-HAA 3,4-dioxygenase (HAAO), which increases the endogenous levels of 3-HAA, decreases plasma lipids and atherosclerosis. Notably, HAAO inhibition led to decreased hepatic SREBP-2 mRNA levels and lipid accumulation, and improved liver pathology scores.
We show that the activity of SREBP-2 and the inflammasome can be regulated by 3-HAA metabolism. Moreover, our study highlights that targeting HAAO is a promising strategy to prevent and treat hypercholesterolaemia and atherosclerosis.


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